molecular formula C10H11NO2 B3161687 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one CAS No. 87234-76-2

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

Cat. No.: B3161687
CAS No.: 87234-76-2
M. Wt: 177.2 g/mol
InChI Key: ZDLJMUHGWNWHCS-UHFFFAOYSA-N
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Description

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one typically involves the condensation of isobutyraldehyde with formaldehyde to form α,α-dimethyl-β-hydroxypropionaldehyde. This intermediate then undergoes further reactions with hydrogen cyanide in the presence of calcium chloride, followed by hydrolysis, acidification, and lactonization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route mentioned above to achieve higher yields and purity, often through the use of advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one stands out due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its unique structural features make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-hydroxy-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)8-6(11-9(10)13)4-3-5-7(8)12/h3-5,12H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLJMUHGWNWHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC=C2O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Pyridine hydrochloride (51.10 g, 442.2 mmol) and 4-methoxy-3,3-dimethyl-1,3-dihydro-indol-2-one (21.61 g, 113.0 mmol) are combined and stirred in a melt at 220° C. for 45 minutes. Heating is removed and when the mixture cooled to 100° C., water (60 mL) is added, followed by ethyl acetate (150 mL) at 65° C. The layers are separated and the aqueous phase is extracted five times with ethyl acetate (50 mL). The combined organic layers are extracted first with a combination of aqueous hydrochloric acid (1N, 10 mL) and a saturated solution of sodium chloride (10 mL), then with a combination of a saturated solution of sodium bicarbonate (10 mL) and a saturated solution of sodium chloride (10 mL). After drying over magnesium sulfate, the solvent is removed via rotary evaporation. The crude material is dissolved in ethyl acetate (200 mL) and hexane (200 mL) at 60° C. Crystallization is allowed to begin slowly over 1 hour at 50° C. After stirring for 12 hours at 24° C., the slurry is cooled to 0° C. for 1 hour, then vacuum filtered washing twice with cold 1:1, ethyl acetate:hexane (35 mL, 0° C.) to provide 13.8 g (98.6% purity, 68% yield) of 4-hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one, mp 224–225° C. MS (ES+) m/z 178 (M++1). From the filtrate a second crop (5.0 g, 98.4% purity, 25% yield) is obtained to give a total yield of 93%.
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
21.61 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Reactant of Route 2
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Reactant of Route 4
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Reactant of Route 5
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one
Reactant of Route 6
4-Hydroxy-3,3-dimethyl-1,3-dihydro-indol-2-one

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